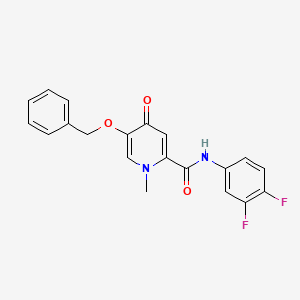

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTAVMKUARNLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The synthesis of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically starts with the preparation of the pyridine ring. A common precursor is methyl nicotinate, which undergoes a series of reactions including nitration, reduction, and cyclization to form the 1,4-dihydropyridine core.

Functional Group Additions: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and an appropriate catalyst. The difluorophenyl group is attached through an amide bond formation with 3,4-difluoroaniline.

Reaction Conditions: Typical reaction conditions may involve solvents like dichloromethane, catalysts such as trifluoroacetic acid, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the laboratory-scale reactions, with considerations for yield, purity, and scalability. Large-scale reactors, continuous flow systems, and automated purification processes ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, primarily affecting the methyl group or the pyridine ring, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzene ring and the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Conditions may involve halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.

Major Products Formed: Products depend on the specific reaction and conditions. Oxidation can yield aldehydes or carboxylic acids; reduction can produce alcohols or amines; substitution may lead to halogenated derivatives or other functionalized products.

Scientific Research Applications

Chemistry:

Used as a building block in organic synthesis for creating complex molecules.

Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Used in biochemical assays to study enzyme kinetics and inhibition.

Medicine:

Explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anti-cancer activities.

Serves as a lead compound in drug discovery and development programs.

Industry:

Employed in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Utilized in the formulation of specialty chemicals for various applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzyloxy and difluorophenyl groups enhance its binding affinity and specificity. Potential pathways involve:

Binding to enzyme active sites, inhibiting or modulating their activity.

Interacting with receptor sites on cell membranes, influencing signal transduction pathways.

Affecting gene expression by binding to DNA or RNA sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 1,4-DHP derivatives, particularly those derived from kojic acid. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves binding affinity compared to non-halogenated analogues (e.g., IIIa) due to fluorine’s electronegativity and lipophilicity, which enhance interactions with tyrosinase’s active site . Nitro groups (as in IIId) exhibit stronger inhibition than fluorine, but they may introduce toxicity concerns, making fluorine a safer alternative for therapeutic applications . Bromine (AZ257) and acetyl () substituents are less optimal due to steric hindrance or reduced polarity .

Benzyloxy deprotection (via catalytic hydrogenation) in analogues like IIIa-d generates a free hydroxyl group, which may enhance solubility but reduce membrane permeability .

Synthetic Yields :

- The target compound’s synthesis mirrors methods used for IIIa-d, achieving yields of 89–94% under reflux conditions . This efficiency is comparable to other 1,4-DHP derivatives, confirming the robustness of the condensation-hydrogenation approach.

Research Implications

The target compound’s 3,4-difluorophenyl group positions it as a promising candidate for tyrosinase inhibition, balancing potency and safety. Further studies should explore its IC50 values and compare them directly with nitro- and bromo-substituted analogues to validate its efficacy. Additionally, molecular docking studies could clarify the role of fluorine in enzyme binding .

Biological Activity

5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 348.35 g/mol. It features a dihydropyridine core which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests that modifications on the pyridine ring and the benzyloxy group can enhance the compound's effectiveness in inhibiting cancer cell growth.

Antioxidative Properties

The antioxidative capacity of this compound has also been investigated. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In addition to its antiproliferative and antioxidative properties, the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This was evidenced by a reduction in these cytokines in treated cell cultures compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dihydropyridine Core | Essential for antiproliferative activity |

| Benzyloxy Group | Enhances lipophilicity and cellular uptake |

| 3,4-Difluorophenyl Substituent | Increases binding affinity to biological targets |

Study 1: Anticancer Efficacy

In a study conducted by researchers examining various derivatives of dihydropyridine compounds, this compound was found to significantly inhibit the proliferation of MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction.

Study 2: In Vivo Anti-inflammatory Assessment

An in vivo model assessed the anti-inflammatory potential of the compound using carrageenan-induced paw edema in rats. The results indicated that treatment with the compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.